molecular formula C20H21N3O3S B11599606 3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11599606
M. Wt: 383.5 g/mol
InChI Key: CJLZDISCYVLCRD-UHFFFAOYSA-N
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Description

3-AMINO-N-(3,5-DIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino, methoxy, and carboxamide groups in its structure suggests that it may exhibit a range of chemical reactivities and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3,5-DIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an appropriate aldehyde or ketone.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using reagents like carboxylic acids or their derivatives (e.g., acid chlorides).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine or alcohol.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), acids (HCl, HBr), and bases (NaOH, KOH) are commonly used.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions (e.g., hydrogen bonding, hydrophobic interactions) with biological molecules. This can lead to inhibition or activation of specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core but lacking the thieno ring.

    Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.

Uniqueness

The uniqueness of 3-AMINO-N-(3,5-DIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the thienoquinoline core. This combination may confer unique biological activities and chemical reactivities compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-25-13-8-12(9-14(10-13)26-2)22-19(24)18-17(21)15-7-11-5-3-4-6-16(11)23-20(15)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24)

InChI Key

CJLZDISCYVLCRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)OC

Origin of Product

United States

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